Product packaging for Bicyclo[2.2.2]octane-2-carbaldehyde(Cat. No.:CAS No. 62028-29-9)

Bicyclo[2.2.2]octane-2-carbaldehyde

Cat. No.: B2876027
CAS No.: 62028-29-9
M. Wt: 138.21
InChI Key: MQAXUXIWTPOYTD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2-carbaldehyde is a versatile and synthetically accessible aldehyde derivative of the bicyclo[2.2.2]octane scaffold. This rigid, saturated hydrocarbon structure is of significant interest in modern medicinal chemistry as a bioisostere for phenyl rings, a foundational motif in drug design . Replacing aromatic rings with saturated bioisosteres like bicyclo[2.2.2]octane is a established strategy to improve the physicochemical properties of drug candidates. This substitution can lead to enhanced aqueous solubility, altered metabolic stability, and reduced lipophilicity (LogP), which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of potential therapeutics . The 2-carbaldehyde functional group provides a valuable synthetic handle for further chemical elaboration, allowing researchers to incorporate the bicyclo[2.2.2]octane core into more complex molecules via reactions such as reductive amination, nucleophilic addition, or condensation. Bicyclo[2.2.2]octane-based scaffolds have been successfully incorporated into the structures of known drugs, such as Imatinib, demonstrating their utility in lead optimization campaigns . This compound is intended for use in discovery chemistry, method development, and materials science research. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B2876027 Bicyclo[2.2.2]octane-2-carbaldehyde CAS No. 62028-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]octane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAXUXIWTPOYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies

Diels-Alder Cycloaddition Approaches to the Bicyclo[2.2.2]octane Core

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a powerful and widely employed method for constructing the bicyclo[2.2.2]octane core. nih.govarkat-usa.org This pericyclic reaction involves the combination of a conjugated diene and a dienophile to form a six-membered ring.

Regioselective and Stereoselective Control in [4+2] Cycloadditions

Achieving the desired regiochemistry and stereochemistry is a critical aspect of synthesizing substituted bicyclo[2.2.2]octanes. In the context of bicyclo[2.2.2]octane-2-carbaldehyde, the reaction of a 1,3-cyclohexadiene (B119728) derivative with an appropriate dienophile, such as acrolein, is a common strategy. nih.gov

The stereoselectivity of the Diels-Alder reaction is often governed by the "endo rule," which predicts that the dienophile's substituent will orient itself towards the developing diene bridge in the transition state, leading to the endo isomer as the major product under kinetic control. nih.gov However, the facial selectivity, or the approach of the dienophile from one face of the diene over the other, can be influenced by steric factors. For instance, substituents on the diene can hinder the approach of the dienophile from one side, leading to preferential formation of one stereoisomer. nih.govcdnsciencepub.com

Regioselectivity, the orientation of the dienophile's substituent relative to the diene, is also a key consideration. In many cases, steric factors favor the formation of 1,4-disubstituted products over 1,3-disubstituted ones. nih.gov However, electronic effects can also play a significant role in directing the regiochemical outcome. cdnsciencepub.com

A study on the Diels-Alder reaction between a 5-substituted 1,3-cyclohexadiene and methacrolein (B123484) resulted in three isomeric products. nih.gov The desired stereoisomer, with the new dimethylene bridge anti to the C-5 group, was expected due to the directing effect of the 5-alkyl substituent. nih.gov

DieneDienophileProduct(s)Key Observation
5-substituted 1,3-cyclohexadieneMethacroleinThree isomeric aldehydesFacial selectivity directed by the C-5 substituent. nih.gov
1,3-CyclohexadieneAcroleinBicyclo[2.2.2]oct-5-ene-2-carbaldehydeClassic example of [4+2] cycloaddition.

Influence of Lewis Acids and Organocatalysts in Diels-Alder Reactions

To enhance the rate and selectivity of Diels-Alder reactions, catalysts are frequently employed. Lewis acids are known to accelerate these cycloadditions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com This increased reactivity is often accompanied by improved regio- and stereoselectivity. nih.gov

For instance, the reaction of a diene containing an amide function with methacrolein required stoichiometric amounts of the Lewis acid ytterbium trichloride. nih.gov This is because the amide group can coordinate to the Lewis acid, necessitating more than a catalytic amount. In some cases, Lewis acid catalysis can favor the formation of the endo product under kinetic control. nih.gov

Organocatalysis has also emerged as a powerful tool for enantioselective Diels-Alder reactions. acs.org Chiral amines, for example, can activate dienophiles towards cycloaddition, leading to the formation of chiral bicyclo[2.2.2]octane derivatives with high enantiomeric excess. rsc.org

Catalyst TypeExampleRole in Reaction
Lewis AcidYtterbium trichlorideAccelerates reaction and enhances selectivity. nih.gov
Lewis AcidBoron trifluoride etherate (BF₃·Et₂O)Used in the union of 2,6-dimethylbenzoquinone (B1208291) and acetoxy-1,3-butadiene. nih.gov
OrganocatalystChiral isothioureaPromotes Diels-Alder reactions and subsequent lactonization. mdpi.com
OrganocatalystDiphenylprolinol silyl (B83357) etherMediates domino Michael/Michael reactions to form bicyclo[2.2.2]octane derivatives. researchgate.net

Functionalization of Pre-existing Bicyclo[2.2.2]octane Frameworks

An alternative to constructing the bicyclic system with the desired functionality in place is to introduce the formyl group onto a pre-existing bicyclo[2.2.2]octane skeleton.

Directed Oxidation Reactions for Formyl Group Introduction

The introduction of a formyl group at the C-2 position can be achieved through the oxidation of a corresponding primary alcohol. This alcohol can be installed through various synthetic manipulations of the bicyclic framework. For instance, a carboxylic acid group can be reduced to a primary alcohol, which can then be oxidized to the aldehyde. A patent describes a process where 1,4-dimethylene cyclohexane (B81311) is treated with an oxidizing agent in the presence of a transition metal catalyst to yield an oxo-substituted bicyclo[2.2.2]octane species, which can be further derivatized. google.com

Derivatization Strategies for the Bicyclic Skeleton

The bicyclo[2.2.2]octane skeleton can be derivatized through a variety of reactions to introduce the necessary precursor for the formyl group. For example, a double Michael addition can be used to synthesize functionalized bicyclo[2.2.2]octanes which can serve as starting materials for further transformations. orgsyn.org The aldehyde functionality itself can be a precursor for other functional groups. For instance, it can be converted to a more extended side chain through reactions like the Henry reaction followed by reduction. nih.gov

Novel Synthetic Routes to the Bicyclo[2.2.2]octane System

Research continues to explore new and more efficient ways to synthesize the bicyclo[2.2.2]octane system. One novel approach involves a visible-light-mediated radical cascade reaction of amino acid derivatives to construct bicyclo[2.2.2]octene structures. researchgate.net Another method utilizes an intramolecular Diels-Alder reaction of modified Wessely oxidation products to create bicyclo[2.2.2]octenones. researchgate.net Furthermore, a tandem reaction has been developed for the rapid synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. researchgate.net These innovative strategies offer alternative pathways to access the core bicyclic structure, which can then potentially be elaborated to this compound.

Enantioselective Synthesis of this compound and its Precursors

Achieving high levels of enantiopurity is critical for the application of chiral molecules in pharmacology and materials science. The synthesis of enantiomerically enriched this compound and its precursors has been approached through several advanced catalytic methods.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for enantioselective synthesis, avoiding the use of metals. A highly enantioselective, organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization (o-HPD)-[4+2] reaction has been developed for the construction of bicyclo[2.2.2]octenones, which are direct precursors to the bicyclo[2.2.2]octane scaffold. nih.govnih.gov

This methodology employs a chiral oxaziridinium organocatalyst, which can be accessed in both enantiomeric forms. nih.govnih.gov The reaction proceeds through the dearomatization of o-alkylphenols to form an intermediate o-quinol, which then undergoes a regio- and diastereoselective [4+2] dimerization to yield the bicyclo[2.2.2]octenone product. nih.gov This method has proven effective for a range of phenol substitution patterns and has been successfully applied to the gram-scale synthesis of natural products with high enantioselectivity. nih.govnih.gov

Another metal-free approach enables rapid access to a variety of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields and with high enantioselectivities. rsc.org This tandem reaction is mediated by an organic base and operates under mild and operationally simple conditions, proceeding through an open transition state to achieve its high degree of enantioselectivity. rsc.org

Table 1: Organocatalytic Approaches to Bicyclo[2.2.2]octane Precursors

Precursor Catalyst Type Specific Catalyst Example Key Features Enantiomeric Ratio (e.r.) Citation
Bicyclo[2.2.2]octenones Chiral Oxaziridinium Amine precatalyst for oxaziridinium Tandem o-HPD-[4+2] reaction; tolerant of multiple phenol substitutions. Up to 99:1 nih.govnih.gov
Bicyclo[2.2.2]octane-1-carboxylates Organic Base Not specified Metal-free; mild conditions; proceeds via open transition state. Excellent rsc.org

An alternative to using chiral catalysts is the "chiral scaffold" approach, where a readily available enantiopure molecule is incorporated into the structure to direct the stereochemical outcome of subsequent reactions. Bicyclic β-amino acids with a bicyclo[2.2.2]octane structure have been a focus of this strategy. nih.gov

One prominent example is 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a highly constrained bicyclic β-amino acid. nih.gov Its rigid framework, featuring a sterically hindered bridgehead primary amine and an endocyclic chiral center, offers significantly reduced conformational freedom. This rigidity and bulkiness strongly influence the spatial arrangement of appended functional groups, making it an effective chiral template in asymmetric synthesis. nih.gov

Another effective chiral scaffold is cis-2,5-diaminobicyclo[2.2.2]octane, which has been synthesized in enantiopure form from benzoic acid. researchgate.net This diamine serves as an excellent framework for creating chiral "salen" ligands by condensation with various salicylaldehydes. The resulting salen-metal complexes are highly effective catalysts for a range of asymmetric transformations. researchgate.net The predictable stereochemical outcomes from these catalysts add a valuable tool for asymmetric synthesis, demonstrating how a well-designed chiral scaffold can enhance intrinsic chirality and broaden the scope of applications. researchgate.net

Table 2: Chiral Scaffolds for Asymmetric Synthesis of Bicyclic Systems

Scaffold Name Scaffold Type Key Structural Features Application Citation
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) Bicyclic β-amino acid Highly constrained; sterically hindered bridgehead amine; endocyclic chiral center. Chiral template and building block for foldamers and catalysts. nih.gov
cis-2,5-Diaminobicyclo[2.2.2]octane Chiral Diamine Retains assets of trans-1,2-diaminocyclohexane while enhancing chirality. Precursor for "salen" ligands used in asymmetric metal catalysis. researchgate.net

Reactivity and Mechanistic Investigations of Bicyclo 2.2.2 Octane 2 Carbaldehyde

Chemical Transformations of the Formyl Group

The formyl group in bicyclo[2.2.2]octane-2-carbaldehyde is a key site for chemical reactions, including oxidation, reduction, and nucleophilic addition. These transformations provide access to a variety of bicyclo[2.2.2]octane derivatives with different functional groups.

Oxidative Pathways to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, bicyclo[2.2.2]octane-2-carboxylic acid. smolecule.comontosight.ai This transformation is a fundamental reaction in organic chemistry and can be achieved using various oxidizing agents. Common reagents for this oxidation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The resulting carboxylic acid is a valuable building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals. ontosight.ai

Reductive Transformations to Alcohol Analogues

Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, bicyclo[2.2.2]octan-2-ylmethanol. smolecule.com This reaction can be accomplished using a variety of reducing agents, with common choices being sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The resulting alcohol can serve as a precursor for further functionalization or as a component in the synthesis of more complex molecules. For instance, reductive opening of a related lactone ring with LiAlH4 in THF has been used to produce a protected amino alcohol derivative. mdpi.com

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. ontosight.ai This reactivity allows for a wide range of nucleophilic addition reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For example, the reaction with organometallic reagents like Grignard reagents or organolithium compounds can introduce various alkyl or aryl groups. Additionally, the formyl group can participate in reactions like the Henry reaction with nitromethane (B149229) to introduce a nitroalkene functionality, which can be further transformed. nih.gov These nucleophilic additions are crucial for elaborating the carbon skeleton and introducing diverse functional groups onto the bicyclo[2.2.2]octane framework.

Rearrangement Reactions Involving the Bicyclo[2.2.2]octane Skeleton

The rigid bicyclo[2.2.2]octane framework can undergo several types of rearrangement reactions, often initiated by the formation of carbocation intermediates or through oxidative processes. These rearrangements can lead to the formation of different bicyclic systems, most notably the bicyclo[3.2.1]octane skeleton.

Oxidative Decarboxylation and Associated Carbonium Ion Rearrangements

Oxidative decarboxylation of bicyclo[2.2.2]octane carboxylic acid derivatives, for instance using lead tetraacetate, can generate carbonium ion intermediates. google.comresearchgate.netjustia.com These carbocations are prone to rearrangement, often leading to the formation of more stable bicyclo[3.2.1]octane systems. researchgate.netcdnsciencepub.com The course of these rearrangements is influenced by the substitution pattern on the bicyclic framework. For example, the treatment of 1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid with lead tetraacetate resulted in the formation of 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one along with products that had rearranged to a bicyclo[3.2.1]octane skeleton. cdnsciencepub.comcdnsciencepub.com It is proposed that these rearrangements proceed through the oxidative decarboxylation of a single carboxylic acid group to form a carbonium ion, which then undergoes a 1,2-acyl migration. researchgate.netcdnsciencepub.com

Starting MaterialReagentMajor ProductsReference
1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acidLead tetraacetate1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one, Bicyclo[3.2.1]octane derivatives cdnsciencepub.comcdnsciencepub.com
5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acidLead tetraacetateBicyclo[3.2.1]octane derivative (major), 3-endo-acetoxy-1,3-exo-dimethyl-bicyclo[2.2.2]oct-5-en-2-one (minor) researchgate.net

Acid-Catalyzed Rearrangements and Interconversions of Lactone Derivatives

Acid-catalyzed reactions of bicyclo[2.2.2]octane derivatives can also induce skeletal rearrangements. For instance, the acid-catalyzed cyclization of endo-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid leads to a mixture of isomeric lactones, some of which possess the rearranged bicyclo[3.2.1]octane skeleton. researchgate.net The interconversion between these lactones is also observed under acidic conditions, indicating a dynamic equilibrium between the different bicyclic systems. researchgate.net Furthermore, acid-catalyzed transpositions of 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediates to the bicyclo[3.2.1]octane system have been studied as a key step in the synthesis of certain natural products. uniroma1.it These rearrangements highlight the propensity of the bicyclo[2.2.2]octane system to rearrange to the thermodynamically more stable bicyclo[3.2.1]octane framework under acidic conditions.

PrecursorConditionsRearranged ProductReference
endo-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acidAcidicBicyclo[3.2.1]octane lactone derivatives researchgate.net
6-hydroxy-bicyclo[2.2.2]octan-2-one intermediateAcid-catalyzedBicyclo[3.2.1]octane system uniroma1.it

Selective Fragmentation and Scission Reactions in Bicyclo[2.2.2]octenones

The structural framework of bicyclo[2.2.2]octenones, derived from masked o-benzoquinones (MOBs), provides a versatile platform for various chemical transformations. nih.govnih.govresearchgate.netacs.org A key aspect of their reactivity lies in the selective cleavage of carbon-carbon bonds, particularly the C1–C2 bond, which can be achieved while preserving other functional groups like olefins for further modifications. nih.govacs.org This selectivity allows for the synthesis of highly functionalized cyclohexene (B86901) frameworks. nih.govnih.govresearchgate.net

Research has demonstrated that the α-dimethoxycarbonyl group is crucial in directing the rearrangement of these molecules, especially in photoinduced processes. nih.govacs.org Oxidative scission reactions, a combination of oxidation and rearrangement, have proven to be powerful tools in this context. nih.govacs.org Methodologies employing the fragmentation of ketoximes and Schmidt-type reactions have been successfully developed to cleave the α-dimethoxy carbonyl groups. nih.govnih.govresearchgate.netacs.org These reactions can lead to a variety of products, including lactone/nitrile, diester, and lactam-lactone moieties on the resulting cyclohexene products. nih.gov

The mechanism for these transformations often involves the generation of specific intermediates. For instance, under acidic conditions, the hydroxyl group of an oxime can leave, and the adjacent cyclic acetal (B89532) group facilitates the C-C bond cleavage by forming an oxonium intermediate. nih.gov The Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oximes is another relevant reaction, where the ratio of lactam formation to fragmentation is influenced by substituents on the bicyclic ring. researchgate.net The presence of substituents at the 1-position affects the electronic properties, while methyl groups elsewhere in the ring introduce steric effects. researchgate.net

Catalytic Reactions of this compound and its Derivatives

The catalytic chemistry of this compound and its derivatives is rich and varied, encompassing both organocatalysis and transition metal catalysis to achieve a wide range of molecular architectures.

Applications of Organocatalysis in Bicyclo[2.2.2]octane Chemistry

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of bicyclo[2.2.2]octane derivatives. Diphenylprolinol silyl (B83357) ether, for example, has been used to catalyze domino Michael/Michael reactions between α,β-unsaturated aldehydes and cyclohex-2-en-1-ones, yielding bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in high diastereoselectivity and optical purity. researchgate.net

Furthermore, a domino [4+2] cycloaddition reaction has been developed to synthesize bicyclo[2.2.2]octane carbaldehydes. nih.gov This reaction, which can be influenced by additives like p-nitrophenol, proceeds through the formation of a γ' enolate from enolizable dicyanodienes and an enal, followed by an intramolecular 1,6-Michael addition. mdpi.com The use of organocatalysts allows for high chemo-, regio-, diastereo-, and enantiocontrol. nih.gov

Peptide-based organocatalysts containing the 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) residue have been shown to be effective in aldol (B89426) reactions, producing a range of aldol products with high enantioselectivity. acs.orgnih.gov The rigid bicyclic structure of ABOC plays a crucial role in inducing asymmetry. nih.gov The tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) is another widely used organocatalyst in various organic transformations, including cycloaddition and coupling reactions, valued for being inexpensive and environmentally friendly. eurjchem.comresearchgate.net

A tandem reaction has been developed for the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions using only a small amount of an organic base as the catalyst. rsc.org This method is scalable and provides access to these synthetically useful compounds in good yields and with excellent enantioselectivity. rsc.org

Role of Transition Metal Catalysis in Bicyclo[2.2.2]octane System Modifications

Transition metal catalysis offers a complementary approach to modify and construct the bicyclo[2.2.2]octane framework. A notable example is a palladium-catalyzed C–C bond cleavage/vinylation/Mizoroki–Heck cascade reaction. nih.gov This sequence allows for the creation of densely functionalized bicyclo[2.2.2]octane frameworks from dihydroxylated pinene derivatives and gem-dichloroalkenes. nih.gov The proposed mechanism involves a dual Pd(0)/Pd(II) catalytic cycle, where β-carbon elimination and subsequent intramolecular migratory insertion are key steps in forming the bicyclic scaffold. nih.gov

The choice of ligands and reaction conditions is critical for the success of these catalytic reactions. For instance, in the aforementioned cascade reaction, the ratio of the Xantphos ligand to the palladium catalyst was found to be crucial for reliable results. nih.gov

Furthermore, a novel synthetic route to 1,4-disubstituted bicyclo[2.2.2]octanes involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst, such as a palladium compound. google.comgoogle.comjustia.com This process affords an oxo-substituted bicyclo[2.2.2]octane intermediate that can be further derivatized. google.comgoogle.com This method represents a significant simplification for the production of various bridgehead bicyclo[2.2.2]octane derivatives. google.com

The following table summarizes key catalytic reactions involving bicyclo[2.2.2]octane systems:

Catalyst SystemReaction TypeSubstratesProductKey Features
Diphenylprolinol silyl etherDomino Michael/Michaelα,β-unsaturated aldehyde, cyclohex-2-en-1-oneBicyclo[2.2.2]octane with quaternary bridgehead carbonExcellent diastereoselectivity, nearly optically pure. researchgate.net
Prolinol catalyst with p-nitrophenolDomino [4+2] cycloadditionEnolizable dicyanodienes, enalsBicyclo[2.2.2]octane carbaldehydesGood yields, high chemo-, regio-, diastereo-, and enantiocontrol. nih.govmdpi.com
ABOC-containing tripeptidesAldol ReactionAldehydes, KetonesAldol productsHigh enantioselectivity. acs.orgnih.gov
Organic baseTandem Conjugate AdditionNitroolefins, other substratesBicyclo[2.2.2]octane-1-carboxylatesMetal-free, mild conditions, excellent enantioselectivity. rsc.org
Pd(OAc)₂ / XantphosC-C bond cleavage/vinylation/Mizoroki-Heck cascadeDihydroxylated pinene derivatives, gem-dichloroalkenesDensely functionalized bicyclo[2.2.2]octanesAccess to complex frameworks in a single operation. nih.gov
Palladium diacetateOxidation1,4-dimethylene cyclohexaneOxo-substituted bicyclo[2.2.2]octaneSimplified route to bridgehead derivatives. justia.com

Stereochemical Control and Conformational Analysis

Diastereoselectivity and Exo/Endo Stereoisomerism in Bicyclo[2.2.2]octane Systems

The formation of the bicyclo[2.2.2]octane skeleton, often accomplished through a Diels-Alder reaction between a cyclohexadiene and a dienophile, is a key step where stereochemistry is established. The facial selectivity and the resulting exo or endo configuration of substituents are governed by kinetic and thermodynamic factors, as well as the nature of the reactants and catalysts.

In Diels-Alder reactions, secondary orbital overlap between the developing π-system of the bicyclic framework and the substituent on the dienophile often favors the formation of the endo isomer under kinetic control, particularly when Lewis acids are used as catalysts. nih.gov For example, the thermal Diels-Alder cycloaddition of 1-acetylvinyl arenecarboxylates with cyclohexadiene can be highly diastereoselective, yielding the endo isomer as the sole product. However, the use of different Lewis acid catalysts can alter this selectivity. While AlCl₃ or ZnI₂ can also exclusively yield the endo adduct, catalysts like TiCl₄ can lead to a nonselective mixture of endo and exo products.

A study on the Lewis acid-mediated Diels-Alder union of 2,6-dimethylbenzoquinone (B1208291) and acetoxy-1,3-butadiene resulted in the formation of the bicyclic product as a single regio- and diastereoisomer, demonstrating high stereochemical control. nih.gov The substituent on the diene can also exert significant control over facial selectivity, directing the dienophile to approach from the less sterically hindered face. nih.gov This steric control is a dominant factor in determining the facial selectivity of these cycloadditions. researchgate.net

The table below summarizes the effect of reaction conditions on the diastereoselectivity of a Diels-Alder reaction forming a bicyclo[2.2.2]octane system.

EntryCatalystConditionsendo:exo RatioYield (%)
1None130 °C, 3 h>99:<185
2TiCl₄-78 °C, 6 h44:5694
3BF₃·Et₂O-78 °C, 1 h67:3392
4AlCl₃-78 °C, 1 h>99:<196
5ZnI₂0 °C, 12 h>99:<170

Management of Chiral Centers and Enantiomeric Purity

The synthesis of enantiomerically pure bicyclo[2.2.2]octane derivatives is crucial for their application in asymmetric synthesis and medicinal chemistry. Several strategies have been developed to manage the creation of chiral centers and ensure high enantiomeric purity.

Organocatalysis has emerged as a powerful tool for this purpose. A tandem reaction has been developed to produce a variety of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields and with outstanding enantioselectivities under mild, metal-free conditions. rsc.orgconsensus.apprsc.org This method, which utilizes only a small amount of an organic base as the catalyst, can achieve high diastereomeric ratios (>20:1) and enantiomeric excesses (up to 97% ee). rsc.org Similarly, bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon have been synthesized in nearly optically pure form through a domino Michael/Michael reaction mediated by a diphenylprolinol silyl (B83357) ether catalyst. researchgate.net

Another effective approach involves the use of chiral auxiliaries. The asymmetric Diels-Alder reaction serves as a cornerstone for establishing chirality. For instance, the synthesis of (S)-1-aminobicyclo[2.2.2]octane-2-carboxylic acid ((S)-ABOC) was achieved with excellent facial selectivity (90%) by using a chiral dienophile. The subsequent cleavage of the chiral auxiliary provided the desired enantiomerically enriched product. acs.org Furthermore, C₂-symmetric (1S,2S,4S,5S)-bicyclo[2.2.2]octane-2,5-diol has been synthesized with 98% ee, highlighting the successful application of these methods in creating complex, optically active bicyclic structures. nih.gov

The following table presents the results of an enantioselective tandem reaction to form various bicyclo[2.2.2]octane-1-carboxylates. rsc.org

EntrySubstituent (R)Yield (%)dree (%)
1C₆H₅84>20:197
24-MeC₆H₄85>20:197
34-MeOC₆H₄80>20:197
44-FC₆H₄81>20:197
54-ClC₆H₄82>20:196
62-ClC₆H₄7511:198

Conformational Dynamics of the Bicyclo[2.2.2]octane Core and its Impact on Reactivity

The bicyclo[2.2.2]octane core is a rigid and sterically constrained structure. ucl.ac.uk Its conformation is significantly less flexible compared to monocyclic systems, with the molecule preferentially adopting a boat-shaped conformation. This rigidity minimizes steric hindrance and van der Waals strain. The energy barriers for conformational interconversion are high, meaning the system has minimal conformational exchange even at higher temperatures.

This conformational rigidity is a key factor influencing the reactivity of the molecule. The fixed spatial arrangement of substituents dictates the trajectory of approaching reagents, which can lead to highly predictable and stereoselective chemical transformations. The rigid framework presents distinct faces for chemical attack, a feature that is exploited in synthetic design.

While generally rigid, the bicyclo[2.2.2]octane unit can exhibit dynamic behavior under specific circumstances. In the solid state, when incorporated into a larger molecular structure designed as a molecular rotor, the bicyclo[2.2.2]octane fragment can undergo rapid rotational motion. nih.gov The interplay between the inherent ring strain of the bicyclo[2.2.2]octene system and the stability of potential intermediates can also influence product ratios in radical-based rearrangements. escholarship.org

Influence of Substituents on Stereochemical Outcomes and Conformational Preferences

Substituents on the bicyclo[2.2.2]octane ring have a profound impact on both the stereochemical course of reactions and the molecule's conformational preferences. These effects can be steric or electronic in nature.

Steric effects are often dominant in directing stereochemical outcomes. As mentioned previously, a substituent on a cyclohexadiene precursor can control the facial selectivity of a Diels-Alder reaction by blocking one face of the molecule. nih.gov Steric effects from substituents on the bicyclic ring itself have been shown to influence the product ratios of rearrangement reactions. acs.org

Electronic effects are also critical. Computational studies on 1,4-disubstituted bicyclo[2.2.2]octane systems have shown that substituent effects are transmitted primarily through-space, in contrast to aromatic systems where resonance effects dominate. nih.govresearchgate.net The electronic nature of a substituent at the 1-position has been shown to alter the course of certain rearrangements. acs.org

The influence of substituents on the conformation and electronic environment of the bicyclo[2.2.2]octane skeleton can be probed using ¹³C nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.comcdnsciencepub.com The rigid framework allows for the study of through-space interactions between substituents separated by several bonds. These interactions, termed γ and δ effects, cause characteristic changes in the ¹³C chemical shifts. For example, a syn-axial δ interaction, where substituents on different rings are in close proximity, can cause a significant deshielding of the involved carbon atoms by as much as 8.6 ppm, providing a clear spectroscopic signature of the substituent's stereochemical and conformational influence. cdnsciencepub.comcdnsciencepub.com

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of bicyclo[2.2.2]octane-2-carbaldehyde, offering insights into its carbon framework and the stereochemical orientation of its substituents.

Detailed ¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of bicyclo[2.2.2]octane derivatives are well-documented, and their characteristic shifts allow for unambiguous structural assignment. mdpi.com For this compound, the aldehyde proton is the most deshielded proton, appearing as a distinct signal in the ¹H NMR spectrum. A study of related bicyclic aldehydes showed that the chemical shift of this proton can be influenced by the orientation of other groups in the molecule due to anisotropic effects. nih.gov For instance, in a related bicyclo[2.2.2]octene derivative, an aldehyde proton syn to the double bond is shielded and shifted upfield compared to the anti isomer. nih.gov

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group gives a characteristic signal in the highly deshielded region, typically above 200 ppm. For the closely related bicyclo[2.2.2]octane-1-carbaldehyde, this peak appears at 206.6 ppm. The remaining carbons of the bicyclic framework appear in the aliphatic region of the spectrum. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table provides estimated chemical shift values based on data from analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Aldehyde (-CHO) 9.4 - 9.7 202 - 207 The aldehyde proton is a singlet or a narrow doublet. The carbonyl carbon is highly deshielded.
Bridgehead (C1, C4) 2.2 - 2.5 30 - 35 These protons and carbons are at the junction of the three bridges.
C2-H 2.5 - 2.8 45 - 55 The proton and carbon bearing the aldehyde substituent.

Stereochemical Elucidation via Coupling Constants and Shielding Variations (γ and δ effects)

The rigid geometry of the bicyclo[2.2.2]octane skeleton fixes the dihedral angles between adjacent protons, leading to predictable proton-proton coupling constants (³JHH). These constants, governed by the Karplus relationship, are invaluable for determining the stereochemistry of substituents. For example, the coupling between protons on adjacent carbons can help to confirm the relative configuration of the aldehyde group.

In ¹³C NMR, non-bonded interactions over three (gamma, γ) and four (delta, δ) bonds cause characteristic shielding or deshielding effects that are highly dependent on stereochemistry. cdnsciencepub.com

γ-Effect : A substituent causes a shielding (upfield shift, negative Δδ) on a carbon three bonds away if they are in a gauche or syn-periplanar arrangement. This "γ-gauche effect" is a powerful tool for stereochemical assignment. cdnsciencepub.com

δ-Effect : Interactions between substituents separated by four bonds can also lead to significant shifts in the ¹³C NMR spectrum. cdnsciencepub.com In the bicyclo[2.2.2]octane system, syn-axial δ-interactions are known to be strongly deshielding (downfield shift). cdnsciencepub.comcdnsciencepub.com These effects provide a detailed map of the through-space relationships between atoms in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is dominated by absorptions corresponding to the aldehyde and the saturated hydrocarbon framework.

Table 2: Characteristic IR Absorption Frequencies for this compound

This table presents typical frequency ranges for the functional groups present in the molecule.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Aldehyde C-H C-H Stretch 2820-2850 and 2720-2750 Medium to Weak (often appear as a pair)
Carbonyl C=O C=O Stretch 1720-1740 Strong
Alkane C-H C-H Stretch 2850-2960 Strong

The most diagnostic peaks are the strong C=O stretching absorption and the pair of weaker C-H stretching bands characteristic of the aldehyde group. google.com The presence of these absorptions provides clear evidence for the carbaldehyde functionality. The IR spectrum for the parent bicyclo[2.2.2]octane shows strong C-H stretching bands around 2930 and 2860 cm⁻¹ and a CH₂ bending vibration near 1450 cm⁻¹. nist.gov

Mass Spectrometry for Molecular Weight Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information on the molecular weight of this compound and offers insights into its structure through analysis of its fragmentation patterns. The molecular formula is C₉H₁₄O, corresponding to a molecular weight of approximately 138.21 g/mol .

Upon electron ionization, aliphatic and alicyclic aldehydes typically show a visible molecular ion (M⁺) peak, although it may be weak. miamioh.edu Common fragmentation pathways for aldehydes include: miamioh.eduwhitman.eduyoutube.com

α-Cleavage : This is a predominant fragmentation mode. Cleavage of the bond between the carbonyl carbon and the bicyclic ring can lead to the loss of a hydrogen radical to form an [M-1]⁺ ion, or the loss of the entire formyl group (•CHO, 29 Da) to produce an [M-29]⁺ ion.

β-Cleavage : Fission of the bond beta to the carbonyl group can also occur.

Loss of Ethene : Bicyclic systems like this can undergo retro-Diels-Alder reactions or other rearrangements, often leading to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da), resulting in an [M-28]⁺ peak. Studies on related bicyclic alcohols have shown that fragmentation of the ring system is a common pathway. acs.org

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
138 [C₉H₁₄O]⁺• Molecular Ion (M⁺•)
137 [C₉H₁₃O]⁺ Loss of •H (α-cleavage)
110 [C₈H₁₄]⁺• Loss of CO (rearrangement)
109 [C₈H₁₃]⁺ Loss of •CHO (α-cleavage)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Information

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and absolute stereochemistry. While a specific crystal structure for this compound was not found in the surveyed literature, numerous studies on related bicyclo[2.2.2]octane derivatives have been published. publish.csiro.aunih.govarkat-usa.orgacs.orgresearchgate.net

These studies consistently show the rigid, cage-like structure of the bicyclic core. For a derivative of this compound, an X-ray analysis would unambiguously confirm the relative and absolute configuration of the aldehyde group (i.e., its endo or exo orientation relative to the other bridges if chiral) and reveal any subtle distortions in the bicyclic framework caused by the substituent. It would also provide information on the intermolecular interactions and packing arrangement in the crystal lattice. nih.gov

Complementary Spectroscopic Methods for Structural Information

While NMR, IR, and MS are the primary tools for structural elucidation, other spectroscopic methods can offer complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The aldehyde group contains a carbonyl chromophore that exhibits a weak electronic transition (n→π*) in the near-UV region, typically around 280-300 nm. While not highly specific for detailed structure, this absorption can confirm the presence of the carbonyl group and is sensitive to the electronic environment.

Raman Spectroscopy : This technique provides information on molecular vibrations and is complementary to IR spectroscopy. For the parent bicyclo[2.2.2]octane, Raman spectra have been used to study its conformational properties. cdnsciencepub.com

Circular Dichroism (CD) Spectroscopy : If the compound is chiral (which the 2-substituted version is), CD spectroscopy could be used to study its chiroptical properties and help in the assignment of its absolute configuration by comparing experimental spectra with theoretical calculations.

Applications in Advanced Organic Synthesis, Materials Science, and Molecular Design

Utility as Building Blocks for Complex Organic Molecules and Natural Product Total Synthesis

The defined and predictable geometry of the bicyclo[2.2.2]octane system makes it an attractive component for the construction of intricate molecular architectures, including those found in nature.

Strategic Integration into Natural Product Scaffolds

The bicyclo[2.2.2]octane core is a key structural element in a variety of natural products and serves as a valuable template in their total synthesis. nih.govresearchgate.net Synthetic strategies often employ cycloaddition reactions, such as the Diels-Alder reaction, to efficiently construct the bicyclo[2.2.2]octane skeleton. nih.govescholarship.org For instance, a retrosynthetic analysis for a structural mimic of a natural product's receptor binding motif identified a Diels-Alder reaction between a 5-substituted 1,3-cyclohexadiene (B119728) and an α,β-unsaturated aldehyde like methacrolein (B123484) as a key step to form the bicyclo[2.2.2]octane core. nih.gov This approach highlights how the aldehyde functionality can be introduced early in a synthetic sequence.

While the direct total synthesis of a natural product containing a bicyclo[2.2.2]octane-2-carbaldehyde unit is not prominently featured, the aldehyde serves as a crucial functional handle for elaboration. For example, attempts to add more complex side chains to a bicyclo[2.2.2]octane core have involved reactions with an aldehyde derivative (aldehyde 10), demonstrating its role as a key intermediate for building molecular complexity. nih.gov The synthesis of functionalized bicyclo[2.2.2]octanes, which can act as precursors in natural product synthesis, has been achieved through methods like the aprotic double Michael addition, which can produce bicyclic esters that are convertible to aldehydes. orgsyn.org

Design of Rigid Scaffolds in Molecular Architecture for Specific Functions

The rigidity of the bicyclo[2.2.2]octane framework is one of its most valuable properties, allowing for the precise spatial arrangement of functional groups. ucl.ac.uk This characteristic is exploited in the design of molecular architectures for specific purposes, from materials science to medicinal chemistry. nih.govscribd.com The BCO core is considered a three-dimensional bioisostere for the para-phenyl group, offering a saturated, non-planar alternative that can improve properties like solubility while maintaining a similar distance between connection points. pharmablock.com

This structural integrity is fundamental in creating chiral ligands for asymmetric catalysis. thieme-connect.comnih.govlu.se The BCO scaffold provides a stable, predictable backbone from which chiral elements can be projected to create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction. thieme-connect.comnih.gov

Role as Chiral Auxiliaries and Organocatalysts in Asymmetric Synthesis

The development of chiral molecules is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals. The bicyclo[2.2.2]octane scaffold has been successfully employed in the creation of effective chiral auxiliaries and organocatalysts. thieme-connect.comnih.govlu.seacs.org

Derivatives such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have been used as organocatalysts in their free form. nih.govresearchgate.net For example, ABOC-containing tripeptides have been shown to catalyze aldol (B89426) reactions with high enantioselectivity. nih.gov Furthermore, the bicyclo[2.2.2]octane framework is central to various organocatalytic reactions, including those catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), which is effective in cycloadditions and Henry reactions. mdpi.comresearchgate.net

Development of Bicyclo[2.2.2]octane-Derived Chiral Ligands for Asymmetric Metal Catalysis

A significant application of the bicyclo[2.2.2]octane scaffold is in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. nih.govlu.se The rigidity of the BCO core is crucial for establishing an effective chiral environment. thieme-connect.com

Researchers have developed various BCO-derived ligands, such as bicyclo[2.2.2]octane-2,6-diols (BODOLs) and cis-2,5-diaminobicyclo[2.2.2]octane derivatives. nih.govlu.se These ligands can be synthesized in enantiopure form and are tunable both sterically and electronically. nih.gov When complexed with metals like titanium, rhodium, copper, or cobalt, they catalyze a range of important chemical transformations with high enantioselectivity. thieme-connect.comnih.govlu.se

Table 1: Applications of Bicyclo[2.2.2]octane-Derived Chiral Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction CatalyzedAchieved Enantioselectivity (ee)Reference
Bicyclo[2.2.2]octane-2,6-diols (BODOLs)Ti(OiPr)₄Reduction of acetophenoneUp to 98% lu.se
cis-2,5-Diaminobicyclo[2.2.2]octane-salenCo(II)Cyclopropanation of 1,1-disubstituted alkenesHigh nih.gov
cis-2,5-Diaminobicyclo[2.2.2]octane-salen-amineCu(I)Henry ("nitroaldol") condensationExcellent nih.gov
Bicyclo[2.2.2]octane-fused Cp ligandRhodiumAsymmetric C–H activationHigh thieme-connect.com
[2.2.2]-BicyclooctadieneIr(I)Kinetic resolution of allylic carbonates88-97% acs.org

Rational Design of Biologically Active Molecules and Potential Drug Candidates

The unique three-dimensional structure of the bicyclo[2.2.2]octane core makes it a valuable scaffold in medicinal chemistry for the design of new therapeutic agents. nih.govucl.ac.ukpharmablock.com Its rigidity allows it to act as a structural mimic for amino acids or peptide motifs, enabling specific interactions with biological targets like enzymes and receptors. nih.govnih.gov This can lead to improved potency and selectivity. pharmablock.com Derivatives of BCO have been investigated for a range of biological activities, serving as precursors for antibiotics, enzyme inhibitors, and antitumor agents. nih.govresearchgate.net

Application as Rigid Core Structures for Receptor Binding and Molecular Recognition Studies

The BCO scaffold's ability to present substituents in a fixed spatial orientation is highly advantageous for studying and modulating molecular recognition events at biological receptors. nih.govnih.gov

A notable example is the design of BCO systems as structural mimics of the two key leucine (B10760876) residues in the LXXLL motif of steroid receptor coactivators (SRCs). nih.govnih.gov This pentapeptide motif binds to a hydrophobic groove on nuclear hormone receptors. By using the bicyclo[2.2.2]octane core to replicate the precise alignment of the leucine side chains, researchers have created molecules that can block the interaction between the SRC and the estrogen receptor, demonstrating modest potency. nih.govnih.gov More recently, a fused bicyclo[2.2.2]octene scaffold was designed as a rigid core for non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), with one compound showing micromolar inhibitory activity. nih.govnih.gov These studies underscore the potential of the BCO framework as a versatile platform for developing targeted therapeutics. nih.govnih.gov

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